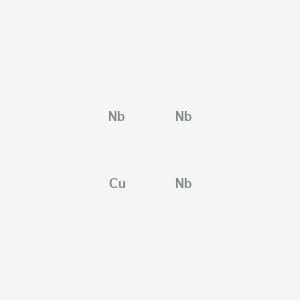
Copper;niobium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper and niobium are two elements that, when combined, form a compound with unique properties and applications. Copper is a highly conductive metal known for its electrical and thermal conductivity, while niobium is a transition metal known for its strength and resistance to corrosion. The combination of these two elements results in a compound that leverages the best properties of both metals, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of copper-niobium compounds can be achieved through various methods. One common method involves mechanical alloying, where copper and niobium powders are mixed and subjected to high-energy ball milling. This process results in the formation of a fine, homogeneous mixture of the two metals .
Another method involves the use of a light-gas gun to synthesize copper-coated niobium alloys. This technique involves shock wave loading, which creates high-temperature and high-pressure conditions, leading to the formation of the desired alloy .
Industrial Production Methods: In industrial settings, copper-niobium alloys are often produced through powder metallurgy. This process involves grinding copper and niobium powders, mechanically alloying them, and then heat treating the mixture to achieve the desired properties . The resulting alloy typically contains niobium deposits within a copper matrix, providing a balance of strength and conductivity.
化学反应分析
Types of Reactions: Copper-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, niobium can react with halogens such as fluorine, chlorine, bromine, and iodine to form niobium halides . Copper, on the other hand, can react with nitric acid to form copper nitrate, nitrogen dioxide, and water .
Common Reagents and Conditions: Common reagents used in reactions involving copper-niobium compounds include halogens for niobium and acids like nitric acid for copper. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving copper-niobium compounds include niobium halides (e.g., niobium pentafluoride) and copper nitrates. These products are valuable in various applications, including catalysis and materials science.
科学研究应用
Copper-niobium compounds have a wide range of scientific research applications. In the field of superconductivity, copper-niobium alloys are used to create superconducting magnets for particle accelerators and medical imaging devices . These alloys provide the necessary thermal stability and conductivity required for high-performance superconducting applications.
In materials science, copper-niobium compounds are used to develop high-strength, corrosion-resistant materials for aerospace and industrial applications . Additionally, these compounds are being explored for their potential in quantum computing and advanced electronics .
作用机制
The mechanism of action of copper-niobium compounds is primarily based on their unique combination of properties. Copper provides excellent electrical and thermal conductivity, while niobium contributes strength and resistance to corrosion. This combination allows the compound to perform effectively in demanding environments, such as high-temperature superconductors and advanced electronic devices .
At the molecular level, the interaction between copper and niobium atoms creates a stable structure that can withstand extreme conditions. The presence of niobium in the compound also helps to stabilize the superconducting state by spreading out any localized heating, preventing the material from losing its superconducting properties .
相似化合物的比较
Copper-niobium compounds can be compared to other similar compounds, such as copper-titanium and copper-tantalum alloys. While all these compounds offer a combination of strength and conductivity, copper-niobium stands out due to its superior thermal stability and resistance to corrosion .
List of Similar Compounds:- Copper-titanium (Cu-Ti)
- Copper-tantalum (Cu-Ta)
- Copper-tin-niobium (Cu-Sn-Nb)
- Niobium-titanium (Nb-Ti)
Each of these compounds has its own unique properties and applications, but copper-niobium is particularly valued for its use in superconducting applications and high-strength materials .
属性
CAS 编号 |
63394-36-5 |
|---|---|
分子式 |
CuNb3 |
分子量 |
342.27 g/mol |
IUPAC 名称 |
copper;niobium |
InChI |
InChI=1S/Cu.3Nb |
InChI 键 |
PHXVFQHHSDYVTA-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Nb].[Nb].[Nb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)
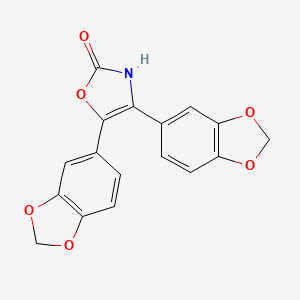
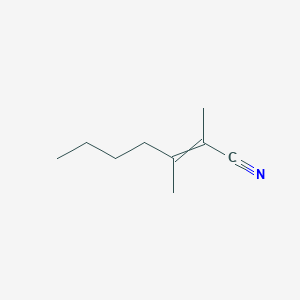
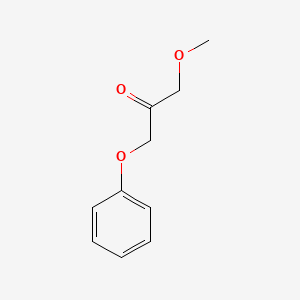
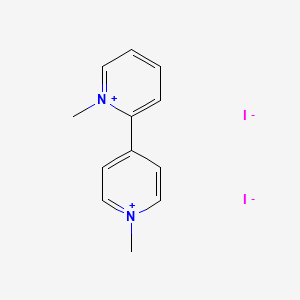
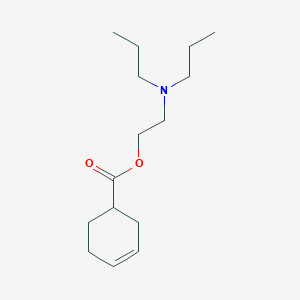
![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
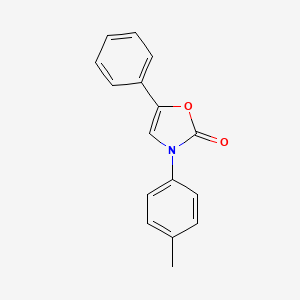
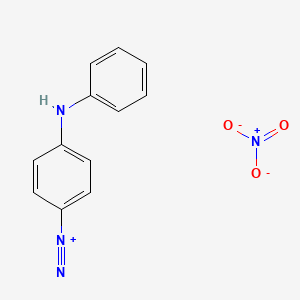
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)
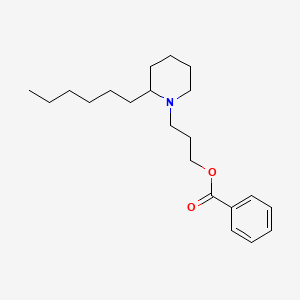
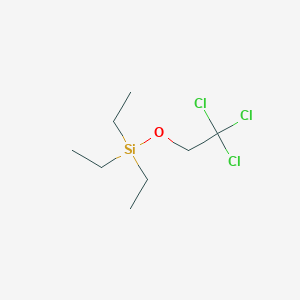
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
